1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
The synthesis of 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Industrial production methods often involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine and piperazine rings.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
- 1-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-piperidine
- 1-(2-Benzyl-4-(toluene-4-sulfonyl)-oxazol-5-yl)-piperidine
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine lies in its specific combination of functional groups and potential therapeutic properties .
Properties
CAS No. |
648895-56-1 |
---|---|
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[1-[2-(benzenesulfonyl)ethyl]piperidin-4-yl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C22H30N4O2S/c27-29(28,21-6-2-1-3-7-21)19-18-24-12-9-20(10-13-24)25-14-16-26(17-15-25)22-8-4-5-11-23-22/h1-8,11,20H,9-10,12-19H2 |
InChI Key |
FLJOGLIQKSAZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CCS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.